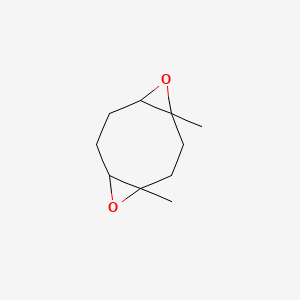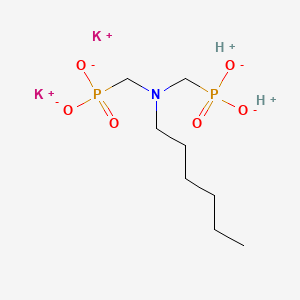
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H21NO6P2K2. It is known for its unique structure, which includes a hexyl group attached to an imino bis(methylene)bisphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Hexylamine with Formaldehyde: Hexylamine is reacted with formaldehyde to form a hexylimino intermediate.
Addition of Phosphorous Acid: The hexylimino intermediate is then reacted with phosphorous acid to form the bisphosphonate structure.
Neutralization with Potassium Hydroxide: The final step involves neutralizing the reaction mixture with potassium hydroxide to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications .
科学研究应用
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.
作用机制
The mechanism of action of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, it can interfere with biochemical pathways by binding to key enzymes and proteins, thereby modulating their function .
相似化合物的比较
Similar Compounds
- Dipotassium dihydrogen ((ethylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((propylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate
Uniqueness
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexyl group, which imparts distinct chemical properties compared to its ethyl, propyl, and butyl analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
94277-94-8 |
|---|---|
分子式 |
C8H19K2NO6P2 |
分子量 |
365.38 g/mol |
IUPAC 名称 |
dipotassium;N,N-bis(phosphonatomethyl)hexan-1-amine;hydron |
InChI |
InChI=1S/C8H21NO6P2.2K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI 键 |
WVBWSJHNYYSQPK-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


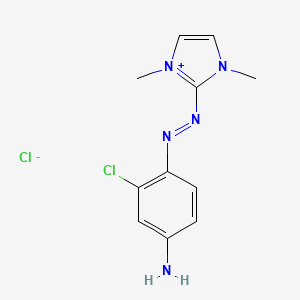
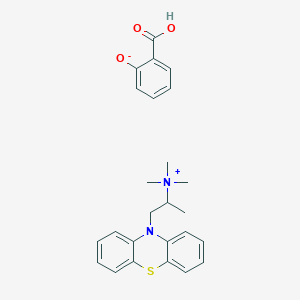
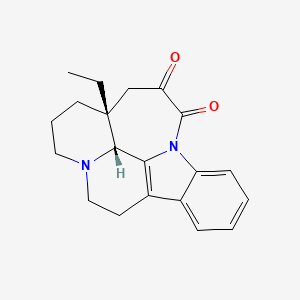
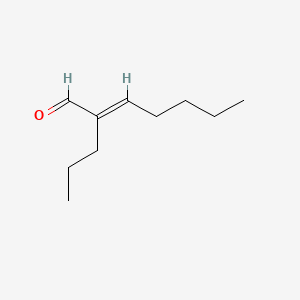
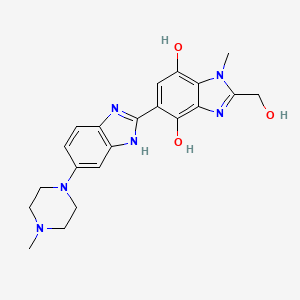

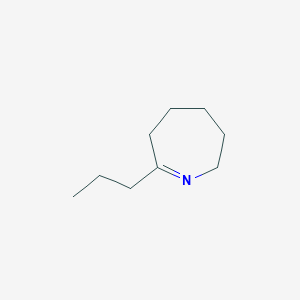


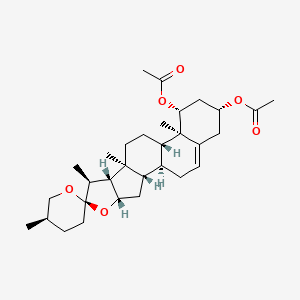
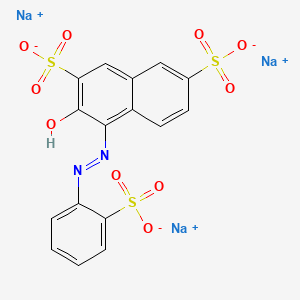
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
